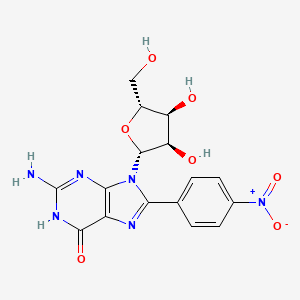
Guanosine, 8-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-nitrophenyl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include purine derivatives and nitrophenyl compounds. The reaction conditions may involve:
Step 1: Protection of hydroxyl groups in the sugar moiety.
Step 2: Formation of the glycosidic bond between the purine base and the sugar.
Step 3: Introduction of the nitrophenyl group through nitration reactions.
Step 4: Deprotection of the hydroxyl groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur at the purine ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, purine derivatives are often studied for their roles in cellular processes, including DNA and RNA synthesis.
Medicine
Medicinally, compounds like this are investigated for their potential as antiviral, anticancer, or antimicrobial agents.
Industry
In industry, such compounds may be used in the synthesis of pharmaceuticals or as intermediates in the production of other chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleic acid metabolism, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside.
Guanosine: Another purine nucleoside with similar structural features.
8-Nitroguanine: A nitro-substituted purine derivative.
Uniqueness
The unique combination of the nitrophenyl group and the specific stereochemistry of the sugar moiety distinguishes this compound from other purine derivatives, potentially leading to unique biological activities or chemical properties.
Properties
CAS No. |
79953-07-4 |
|---|---|
Molecular Formula |
C16H16N6O7 |
Molecular Weight |
404.33 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-nitrophenyl)-1H-purin-6-one |
InChI |
InChI=1S/C16H16N6O7/c17-16-19-13-9(14(26)20-16)18-12(6-1-3-7(4-2-6)22(27)28)21(13)15-11(25)10(24)8(5-23)29-15/h1-4,8,10-11,15,23-25H,5H2,(H3,17,19,20,26)/t8-,10-,11-,15-/m1/s1 |
InChI Key |
ZGKDVLSYXKPWHQ-ORXWAGORSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















